molecular formula C13H10N2O4 B3431724 2-Hydroxy-5-(pyridine-2-amido)benzoic acid CAS No. 926198-07-4

2-Hydroxy-5-(pyridine-2-amido)benzoic acid

Cat. No. B3431724
CAS RN: 926198-07-4
M. Wt: 258.23 g/mol
InChI Key: OCJWRWGQCYNMJL-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(pyridine-2-amido)benzoic acid , also known as 2-Pyridylsalicylic acid , is a chemical compound with the molecular formula C₁₃H₁₀N₂O₄ and a molecular weight of 258.23 g/mol . It has garnered significant attention in the scientific community due to its potential applications in various fields of research and industry .


Synthesis Analysis

The synthesis of this compound involves the condensation of 2-hydroxybenzoic acid (salicylic acid) with 2-aminopyridine . The reaction proceeds through an amide bond formation, resulting in the formation of the target compound .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-(pyridine-2-amido)benzoic acid consists of a benzoic acid core with a hydroxyl group at position 2 and an amide group derived from pyridine-2-amine at position 5. The IUPAC name for this compound is 2-hydroxy-5-[(2-pyridinylcarbonyl)amino]benzoic acid .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including esterification, amidation, and acid-base reactions. Its reactivity is influenced by the hydroxyl group and the amide functionality .


Physical And Chemical Properties Analysis

  • Stability : It is stable under certain conditions but may degrade under extreme heat or light exposure .

Safety and Hazards

  • Risk Assessment : Assess the risks associated with handling and storage .

Future Directions

  • Applications : Evaluate its use in drug development, materials science, or other fields .

properties

IUPAC Name

2-hydroxy-5-(pyridine-2-carbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-11-5-4-8(7-9(11)13(18)19)15-12(17)10-3-1-2-6-14-10/h1-7,16H,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJWRWGQCYNMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201218125
Record name 2-Hydroxy-5-[(2-pyridinylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(pyridine-2-amido)benzoic acid

CAS RN

926198-07-4
Record name 2-Hydroxy-5-[(2-pyridinylcarbonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926198-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-[(2-pyridinylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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